Odorranain-U-RA peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
TMKKPLLLLFFFGTISLSLCEQERDAD |
Origin of Product |
United States |
Genomic and Transcriptomic Characterization
Cloning and Sequencing of Precursor cDNA
Researchers have successfully cloned and sequenced the cDNAs for various amphibian peptide precursors, including some odorranains, from cDNA libraries constructed from frog skin or brain tissue. nih.govnih.gov This process typically reveals that the precursor protein contains a signal peptide, an acidic spacer peptide, and the sequence of the mature peptide at the C-terminus. nih.govnih.gov For instance, the cDNAs for two odorranain-NR precursors were cloned from a skin cDNA library of O. grahami. nih.govresearchgate.net
Gene Structure and Organization (Exons, Introns, Regulatory Elements)
Detailed information regarding the specific gene structure, including the arrangement of exons and introns and the identification of regulatory elements for any odorranain precursor, is not extensively detailed in the available literature. The general structure of eukaryotic genes comprises coding regions (exons) interrupted by non-coding regions (introns). uniprot.org The precise organization for odorranain genes would require further genomic investigation.
Transcriptional Expression Profiles
Tissue-Specific Expression Patterns (e.g., Skin Glands)
Peptides of the odorranain family are predominantly found in the skin secretions of Odorrana frogs, indicating that the primary site of expression for their precursor genes is the granular glands within the skin. nih.govresearchgate.net This is a common feature of many amphibian antimicrobial peptides, which are a key component of the frog's innate immune system. uniprot.org
Developmental Regulation of Precursor Gene Expression
There is no specific information available in the searched literature concerning the developmental regulation of odorranain precursor gene expression.
Environmental or Physiological Modulators of Transcription
Research on Odorrana grahami has shown that the antimicrobial capacity of their skin secretions can vary depending on the frog's population and the season, suggesting that environmental factors may influence the expression of antimicrobial peptides. nih.gov However, direct evidence linking these modulators to the transcription of specific odorranain precursors is not provided.
Bioinformatic Analysis of Precursor Gene Homologs
Bioinformatic analyses are commonly used to compare peptide precursor sequences and identify homologs. For example, the precursor sequence of odorranain-NR shares similarities with the nigrocin family of antimicrobial peptides. nih.gov UniProt, a comprehensive protein sequence database, contains entries for several odorranain peptides, which facilitates homology searches and classification. uniprot.orguniprot.orguniprot.orguniprot.org However, a specific entry or detailed bioinformatic analysis for "Odorranain-U-RA" is absent.
Biosynthesis and Post Translational Processing of the Odorranain U Ra Precursor
Precursor Protein Architecture and Domain Organization
The precursor protein of Odorranain-U-RA exhibits a characteristic tripartite structure common to many antimicrobial peptides from the skin secretions of frogs. This architecture consists of a signal peptide, a pro-region, and the domain of the mature peptide itself. This organized structure ensures the correct trafficking of the precursor and prevents premature activity of the peptide within the host's cells.
Signal Peptide Cleavage
Located at the N-terminus of the newly synthesized protein, the signal peptide's primary role is to guide the precursor to the endoplasmic reticulum for secretion. nih.gov For many frog antimicrobial peptide precursors, including those of the odorranain family, this signal peptide is typically 22 amino acids in length. uniprot.orguniprot.orguniprot.orguniprot.org Following its role in protein targeting, the signal peptide is cleaved off. nih.gov While traditionally thought to be rapidly degraded, recent evidence suggests that cleaved signal peptide fragments may have biological activities of their own and can be detected in extracellular fluids. nih.gov
Pro-Region Definition and Function
Following the signal peptide is an acidic pro-region. This domain is a common feature in the precursors of frog antimicrobial peptides. uniprot.orguniprot.orguniprot.orguniprot.orgnih.govuniprot.org The acidic nature of this spacer domain is thought to neutralize the cationic charge of the mature peptide, thereby preventing it from disrupting cellular membranes before it is secreted. This protective function is crucial for maintaining the integrity of the producer cell.
Mature Peptide Domain within the Precursor
The C-terminal portion of the precursor contains the sequence of the mature Odorranain-U-RA peptide. nih.gov This is the domain that, once cleaved and processed, will exhibit antimicrobial properties. The mature peptide is flanked by specific cleavage sites that are recognized by processing enzymes.
Enzymatic Processing Mechanisms
The liberation of the mature Odorranain-U-RA peptide from its precursor is a highly regulated process mediated by specific enzymes. This processing ensures that the active peptide is released only when and where it is needed.
Identification and Characterization of Cleavage Sites (e.g., Dibasic Lys-Arg sites)
A critical step in the maturation of many bioactive peptides is the cleavage of the precursor at specific sites. nih.gov In the case of numerous frog antimicrobial peptides, this cleavage occurs at a dibasic Lys-Arg processing site. nih.gov This motif serves as a recognition signal for specific endoproteases that catalyze the hydrolysis of the peptide bond, releasing the mature peptide from the pro-region. nih.govnih.gov
Role of Prohormone Convertases and Other Peptidases
The enzymes responsible for cleaving precursor proteins at these dibasic sites are known as prohormone convertases (PCs), a family of serine proteases. nih.gov These enzymes are essential for the activation of a wide range of hormones, neuropeptides, and growth factors. nih.gov Different PCs can exhibit tissue-specific expression and substrate preferences. For instance, PC2 is known to be a key enzyme in the processing of pro-melanin concentrating hormone in the brain. univ-bouira.dz While the specific prohormone convertases involved in the processing of the Odorranain-U-RA precursor have not been definitively identified, it is highly probable that members of this enzyme family are responsible for its maturation, given the presence of the canonical Lys-Arg cleavage site. nih.govnih.gov The processing of proglucagon, for example, is mediated by PC1 and PC2 in a tissue-specific manner. nih.gov
Additional Post-Translational Modifications and Maturation Events (e.g., Amidation, Disulfide Bond Formation)
Following the initial cleavage of the signal peptide and the spacer domain, the Odorranain-U propeptide undergoes further critical modifications to become a mature, active peptide. These events, particularly disulfide bond formation and potential C-terminal amidation, are crucial for its final three-dimensional structure and function.
Disulfide Bond Formation: A key structural feature of many antimicrobial peptides from the Odorranain family is the presence of an intramolecular disulfide bond. In the case of the Odorranain-U group, this involves the formation of a covalent bond between the thiol groups of two cysteine residues within the peptide sequence. This cyclization creates a distinct loop structure. Research on peptides from the skin of Odorrana grahami has shown that the disulfide-bridged segment in the Odorranain-U group is composed of 13 amino acid residues. researchgate.net This is a notable variation from the conserved heptapeptide (B1575542) (7-residue) disulfide-bridged segment commonly found in many other ranid frog peptides, highlighting the diversity of these structures even within a single species. researchgate.net
The formation of this bond is an oxidative process that stabilizes the peptide's conformation, which is often essential for its biological activity. youtube.comyoutube.com This structural stability is particularly important for peptides that must function in the extracellular environment after secretion. youtube.com
Table 1: Disulfide Bond Characteristics in the Odorranain-U Group
| Feature | Description | Source |
|---|---|---|
| Bond Type | Intramolecular disulfide bridge | researchgate.net |
| Residues Involved | Two cysteine residues within the peptide chain | youtube.com |
| Bridged Segment Size | 13 amino acid residues | researchgate.net |
| Function | Structural stabilization, conformational locking | youtube.com |
Amidation: C-terminal amidation is another common post-translational modification observed in a vast number of amphibian skin peptides. This process involves the enzymatic modification of the C-terminal carboxyl group to a carboxamide. While direct evidence specifically detailing the amidation of Odorranain-U-RA is not prominently available in the reviewed literature, the presence of this modification in other peptides isolated from the same genus, such as tiannanensin from Odorrana tiannanensis, suggests it is a likely maturation event for many Odorranain peptides. nih.gov Amidation can enhance the peptide's biological activity and increase its resistance to degradation by exopeptidases.
Cellular and Subcellular Compartments Involved in Precursor Biosynthesis and Processing
The synthesis and maturation of the Odorranain-U-RA peptide precursor follow the standard secretory pathway within specialized cells in the frog's skin.
The entire process is localized within the granular glands of the amphibian skin. nih.govmdpi.com These glands are specialized structures responsible for producing and secreting a cocktail of bioactive molecules, including antimicrobial peptides, as a defense mechanism. mdpi.com
The biosynthesis begins with the translation of the Odorranain-U-RA mRNA on ribosomes, which are associated with the endoplasmic reticulum (ER). The nascent polypeptide, or prepropeptide, is directed into the lumen of the ER. Within the ER, the signal peptide is cleaved, and the protein begins to fold, a process that may be assisted by chaperone proteins. It is also within the oxidative environment of the ER that the critical intramolecular disulfide bond is formed. nih.gov
From the ER, the propeptide is transported to the Golgi apparatus. In the Golgi, the propeptide undergoes further processing, including the proteolytic cleavage events that excise the mature peptide from the acidic spacer regions. If C-terminal amidation occurs, the enzymes responsible for this modification would also act on the peptide within the trans-Golgi network or in the secretory granules.
Finally, the mature peptides are packaged into dense-core secretory granules. mdpi.com These granules serve as storage compartments, accumulating high concentrations of the peptides. Upon stimulation, such as a threat or injury to the frog, these granules fuse with the cell membrane and release their contents into the skin secretion. nih.gov
Table 2: Cellular and Subcellular Localization of Odorranain-U-RA Precursor Processing
| Compartment | Role in Biosynthesis and Processing | Source |
|---|---|---|
| Granular Gland (Skin) | Site of synthesis, processing, and storage of the peptide. | nih.govmdpi.com |
| Ribosomes (on ER) | Translation of mRNA into the prepropeptide. | |
| Endoplasmic Reticulum (ER) | Cleavage of signal peptide; protein folding; disulfide bond formation. | nih.gov |
| Golgi Apparatus | Further proteolytic processing; sorting of the peptide. | |
| Secretory Granules | Packaging, storage, and eventual secretion of the mature peptide. | mdpi.com |
Structural Features and Their Functional Implications for Precursor Processing
Primary Sequence Determinants of Precursor Recognition and Cleavage
The primary structure, or amino acid sequence, of an amphibian peptide precursor is a blueprint that dictates its journey from a nascent polypeptide to a mature, active peptide. These precursors universally consist of three key domains: an N-terminal signal peptide, an acidic pro-region, and the C-terminal mature peptide.
Canonical Architecture: The precursor protein for members of the Odorranain family, like other amphibian AMPs, is translated with a highly conserved N-terminal signal peptide sequence. This is followed by an acidic spacer region and, finally, the sequence of the mature Odorranain peptide.
Processing Signals: The release of the mature peptide is orchestrated by specific cleavage signals embedded in the primary sequence. In amphibian AMP precursors, proteolytic processing is typically carried out by proprotein convertases. These enzymes recognize and cleave at specific sites, which are most often dibasic amino acid pairs, such as Lysine-Arginine (-KR-). researchgate.netresearchgate.net For instance, the precursor for palustrin-2ISb, a peptide from an Odorrana species, contains a characteristic Lys-Arg processing site immediately preceding the mature peptide sequence. researchgate.net This enzymatic cleavage is the critical step that liberates the active peptide from its inactive precursor form.
Predicted Secondary and Tertiary Structural Motifs Impacting Folding and Maturation
The folding of the Odorranain precursor into a stable three-dimensional conformation is essential for its correct processing and the ultimate bioactivity of the mature peptide.
Alpha-Helical and Coiled Regions: Predictions based on related amphibian peptides suggest that the mature peptide domain within the precursor is predisposed to form an amphipathic α-helix. nih.govresearchgate.net This structure, where hydrophobic and hydrophilic amino acids are segregated on opposite faces of the helix, is a hallmark of many membrane-active AMPs. The remainder of the precursor, including the pro-region, likely exists in a more random coil conformation, which is thought to facilitate the correct folding of the mature domain. uniprot.org
The "Rana Box" Motif and Disulfide Bridges: A defining feature of many peptides in the Ranidae family, including some Odorranains, is a C-terminal cyclic structure formed by a disulfide bond between two cysteine residues. researchgate.net This is often referred to as the "Rana box." For example, Odorranain-NR, while distinct, shares similarities with the nigrocin family, which features a C-terminal disulfide-bridged heptapeptide (B1575542) segment. However, Odorranain-NR itself possesses an unusual hexapeptide loop, highlighting structural diversity even within related families. The formation of this disulfide bond is a critical maturation step that stabilizes the peptide's structure, which is believed to occur within the endoplasmic reticulum and is guided by the precursor's pro-region.
Role of Signal Peptides and Pro-regions in Precursor Folding, Trafficking, and Storage
The non-mature portions of the Odorranain precursor are not mere spacers but play active and essential roles in the peptide's life cycle.
Signal Peptide Function: The N-terminal signal peptide, typically 20-25 amino acids long, acts as a molecular "zip code." Its primary function is to direct the newly synthesized precursor protein to the endoplasmic reticulum, initiating its entry into the secretory pathway. Once the precursor has been successfully translocated, the signal peptide is cleaved off by a signal peptidase.
Pro-region as a Chaperone and Inhibitor: The segment between the signal peptide and the mature peptide is known as the pro-region or propeptide. This domain is typically rich in acidic amino acid residues (like glutamic acid and aspartic acid). researchgate.net This acidic nature allows it to serve two critical functions:
Intramolecular Chaperone: It assists in the correct folding of the mature peptide domain, preventing aggregation and ensuring the proper formation of structural motifs like disulfide bonds.
Inactivation and Protection: The negatively charged pro-region neutralizes the net positive charge of the cationic mature peptide. researchgate.net This electrostatic interaction keeps the peptide in an inactive state, preventing it from disrupting the host's own cellular membranes during its transit through the secretory pathway and subsequent storage in dermal granular glands. researchgate.net
Comparative Structural Analysis with Other Amphibian Peptide Precursors
The structure of Odorranain precursors shows both conserved elements and unique variations when compared to other amphibian AMP families, providing insights into their evolutionary relationships.
Similarities with Nigrocins and Palustrins: The Odorranain family shares significant structural homology with other peptide families found in Ranid frogs, particularly the Nigrocin and Palustrin families. researchgate.net Precursors for all these families typically exhibit the tripartite structure of signal peptide, acidic pro-region, and mature peptide, with cleavage occurring at conserved basic residues. researchgate.net
Divergence in the "Rana Box": A key point of divergence is the structure of the C-terminal disulfide-bridged loop. While many Ranid peptides like Brevinins and Nigrocins contain a conserved heptapeptide loop (-Cys-(X)5-Cys-), some Odorranains display variations. researchgate.net For example, Odorranain-NR is noted for having an unusual intramolecular disulfide-bridged hexapeptide segment (-Cys-(X)4-Cys-). This subtle change in the primary sequence leads to a different ring size in the tertiary structure, which can influence biological activity and target specificity.
Sequence Diversity: Peptidomic studies of a single frog species, Odorrana grahami, have revealed an astonishing diversity of antimicrobial peptides, including numerous Odorranain variants (e.g., Odorranain-A, -C, -F, -G, -H). This suggests that the genes encoding these precursors are subject to intense evolutionary pressure, leading to rapid diversification through point mutations and other genetic events, likely as a response to a wide array of microbial pathogens in their environment.
Functional Characterization of Odorranain U Ra Derived Peptides and Precursor S Biological Role
Antimicrobial Activities of Mature Peptides
Peptides derived from precursors in the Odorranain family exhibit potent antimicrobial properties, which are a key component of the frog's defense against a wide range of pathogens.
While specific studies on the antimicrobial spectrum of peptides derived directly from the Odorranain-U-RA precursor are not extensively detailed in publicly available research, the broader Odorranain family of peptides, isolated from various Odorrana species, has demonstrated significant in vitro activity against a variety of microorganisms. These peptides are known to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netresearchgate.net
For instance, Odorranain-NR, a peptide from Odorrana grahami, has shown antimicrobial activity against several tested microorganisms, with the exception of Escherichia coli (ATCC 25922). nih.gov Another peptide, Odorranain-HP, also from Odorrana grahami, has demonstrated the ability to inhibit the growth of Helicobacter pylori. nih.gov Furthermore, four antimicrobial peptides from Odorrana grahami were found to be effective against methicillin-resistant coagulase-negative Staphylococcus (MRSCN), wild Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and various strains of Enterobacter cloacae and Escherichia coli. nih.gov Peptides from the skin of the endangered Odorrana ishikawae have also shown a broad spectrum of growth inhibition against E. coli, S. aureus, methicillin-resistant S. aureus, Bacillus subtilis, and Candida albicans. researchgate.net
The minimum inhibitory concentrations (MICs) for Odorranain peptides generally fall in the range of 2-90 µg/mL for Gram-positive bacteria, 3-50 µg/mL for Gram-negative bacteria, and 1-50 µg/mL for fungi. researchgate.net
Below is an interactive data table summarizing the antimicrobial activity of various peptides from the Odorrana genus.
| Peptide Name | Source Organism | Target Microorganism | Activity/MIC |
| Odorranain-NR | Odorrana grahami | Various microorganisms | Active (except E. coli) |
| Odorranain-HP | Odorrana grahami | Helicobacter pylori | Active |
| Odorranain-C1 | Odorrana species | Broad-spectrum | 8-12 µg/mL |
| Peptides from O. ishikawae | Odorrana ishikawae | E. coli, S. aureus, MRSA, B. subtilis, C. albicans | Broad-spectrum inhibition |
The primary mechanism of action for many amphibian antimicrobial peptides, including those from the Odorranain family, involves interaction with and disruption of the microbial cell membrane. scispace.com These peptides are typically cationic and amphipathic, allowing them to selectively target the negatively charged components of bacterial membranes. scispace.com
The proposed mechanisms for membrane disruption by related alpha-helical antimicrobial peptides include:
Barrel-stave model: Peptides insert into the membrane, forming a pore like the staves of a barrel. scispace.com
Carpet model: Peptides accumulate on the membrane surface, and at a critical concentration, they disrupt the membrane in a detergent-like manner. scispace.com
Toroidal pore model: Peptides insert into the membrane, inducing the lipid monolayers to bend inward, creating a pore where both the peptides and lipid head groups line the channel. scispace.com
Specifically, Odorranain-C1 has been shown to disrupt the integrity of the bacterial membrane, leading to membrane rupture and cell death. nih.gov Similarly, transmission electron microscopy studies of Odorranain-NR have revealed that it exerts its antimicrobial functions through various means depending on the specific microorganism, indicative of membrane-targeting actions. nih.gov
Other Investigated Biological Activities of Derived Peptides (in vitro or Animal Models, e.g., Immunomodulatory, Smooth Muscle Contraction, Antioxidant)
Beyond their direct antimicrobial effects, peptides derived from the skin of Odorrana frogs have been found to possess a range of other biological activities.
Immunomodulatory Effects: A peptide named Ot-WHP from the Chinese concave-eared frog (Odorrana tormota) has demonstrated immunomodulatory properties by promoting cutaneous wound healing. nih.govfrontiersin.org It was found to increase the number of neutrophils and macrophages at the wound site and induce the production of chemokines, cytokines, and growth factors in macrophages. frontiersin.org
Smooth Muscle Contraction: Peptides from Odorrana species have been shown to affect smooth muscle. For example, a bradykinin-related peptide from Odorrana livida exhibited a dose-dependent contractile effect on rat bladder and ileum. nih.govnih.gov Similarly, bombesin-like peptides from Odorrana schmackeri were also found to have significant contractile effects on bladder, uterus, and ileum smooth muscle. mdpi.com
Antioxidant Activity: An antioxidant peptide, OA-VI12, was identified from the skin secretions of Odorrana andersonii, the same species as the source of the Odorranain-U-RA precursor. bioyeargene.com This peptide demonstrated a considerable ability to scavenge free radicals such as ABTS+, DPPH, and NO, and to reduce Fe3+. bioyeargene.comresearchgate.net Another peptide from the same frog, cathelicidin-OA1, also exhibited antioxidant activity. nih.gov This suggests that peptides from this frog have evolved to protect the skin from oxidative damage, possibly due to exposure to high levels of UV radiation in its high-altitude habitat. bioyeargene.comnih.gov
Potential Regulatory Roles of the Precursor in Peptide Release or Activity Modulation
The Odorranain-U-RA peptide precursor, like other peptide precursors, undergoes post-translational processing to release the mature, active peptides. nih.gov While the primary role of the precursor is to serve as the template for the synthesis of the mature peptide, there is currently no specific evidence to suggest that the Odorranain-U-RA precursor itself has a direct regulatory role in modulating the release or activity of its derived peptides. The processing of such precursors is typically carried out by specific enzymes that recognize cleavage sites flanking the mature peptide sequence. nih.gov
Physiological Significance in the Source Organism's Host Defense
The antimicrobial and other bioactive peptides derived from the Odorranain-U-RA precursor are integral to the host defense system of Odorrana andersonii. bps.ac.uk Frogs inhabit environments rich in microbes, and their skin is a primary barrier against infection. eurekalert.org The secretion of a diverse array of antimicrobial peptides provides a rapid and potent defense mechanism against a broad spectrum of potential pathogens. nih.gov
The diversity of peptides produced, even within a single species, suggests a sophisticated strategy to combat a wide range of microbial threats and potentially to prevent the development of microbial resistance. nih.gov The presence of antioxidant peptides in Odorrana andersonii is particularly significant given its high-altitude habitat, indicating a protective role against oxidative stress induced by environmental factors like UV radiation. bioyeargene.comfrontiersin.org Therefore, the Odorranain-U-RA precursor is a key element in a complex chemical defense system that is crucial for the survival and health of the frog. portlandpress.com
Evolutionary and Comparative Biology of the Odorranain U Ra Precursor Gene Family
Phylogenetic Analysis within the Odorrana Genus and Ranidae Family
The genus Odorrana is a well-supported monophyletic group within the family Ranidae. nih.govresearchgate.net Phylogenetic studies based on mitochondrial genes, such as 12S and 16S rRNA, have been instrumental in resolving the relationships among the more than 60 species within this genus, which are primarily distributed across East and Southeast Asia. nih.govresearchgate.net These analyses place Odorrana as a relatively recent lineage that underwent significant diversification from the middle Miocene through the Pleistocene. nih.govresearchgate.net
The Odorranain peptide family is a component of the chemical defense system of these frogs. Different members of this peptide family have been identified in various Odorrana species, suggesting a shared evolutionary origin. For instance, Odorranain-NR has been characterized from the skin secretions of Odorrana grahami, while several others, including Odorranain-O-RA and Odorranain-A-RA1, have been identified in Odorrana andersonii. novoprolabs.comnih.govuniprot.org The "-RA" designation in some peptide names likely refers to the species' former classification as Rana andersonii. uniprot.org
The phylogenetic relationships of the Odorranain precursor genes are inferred to mirror the phylogeny of the species themselves. Therefore, the genes found in the closely related O. grahami and O. andersonii would be expected to be more similar to each other than to those from more distantly related Odorrana species. The diversity of these peptides highlights their role as potential taxonomic markers to understand the evolutionary interrelationships between species. nih.gov
Comparative Genomics of Odorranain-U-RA Precursor Genes Across Amphibians
The genes encoding Odorranain peptides, like most amphibian AMPs, code for a precursor protein with a characteristic tripartite structure. nih.govnih.gov This structure consists of:
A highly conserved N-terminal signal peptide sequence.
An acidic spacer peptide region.
The C-terminal mature peptide, which is the final bioactive product.
Comparative analysis of the cloned cDNAs for various Odorranain precursors reveals key similarities and differences. For example, the precursor for Odorranain-O-RA from O. andersonii is a 63-amino acid protein. uniprot.org Similarly, the precursor for a peptide from Odorrana ishikawae also contains the signal peptide, an N-terminal acidic spacer, and the C-terminal mature peptide. nih.gov The precursor for Odorranaopin, a non-antimicrobial peptide also found in Odorrana grahami, follows this same structural organization. nih.gov This conserved architecture across different peptide families within the same genus points to a common mechanism for synthesis, processing, and secretion.
Analysis of Gene Duplication and Diversification Events
The remarkable diversity of antimicrobial peptides within a single frog species and across the Ranidae family is a direct consequence of gene duplication followed by rapid evolution. nih.govnih.gov This evolutionary mechanism is the primary driver for the creation of large gene families of AMPs. Once a gene is duplicated, one copy can retain the original function while the other is free to accumulate mutations, potentially leading to a new peptide with a different spectrum of activity or function.
The existence of multiple distinct Odorranain peptides, such as Odorranain-O-RA and Odorranain-A-RA1 in Odorrana andersonii, is strong evidence for this process. novoprolabs.comuniprot.org These different forms, or paralogs, likely arose from tandem duplication events of an ancestral Odorranain gene. Subsequent mutations, primarily in the region encoding the mature peptide, have led to the functional diversification of these molecules. This process allows the frog's defensive system to adapt rapidly to changing pathogenic threats. Studies on other ranid frogs have confirmed that repeated gene duplication, rather than the maintenance of multiple alleles at a single locus, is the preferred evolutionary strategy for generating a diverse peptide arsenal (B13267). nih.gov
Molecular Evolution of Conserved Domains and Hypervariable Regions
Analysis of the Odorranain precursor sequences reveals a classic pattern of molecular evolution seen in many secreted defense molecules. The precursor can be divided into distinct domains that evolve at different rates.
Conserved Regions: The N-terminal signal peptide sequence of the precursor is highly conserved across different Odorranain family members and even among different peptide families within the Ranidae. researchgate.netnih.gov This conservation is due to strong functional constraints, as the signal peptide is essential for directing the precursor protein into the secretory pathway. Its structure is critical for proper recognition and cleavage.
Hypervariable Regions: In stark contrast, the region encoding the C-terminal mature peptide is hypervariable. This region is under intense positive or diversifying selection, where mutations that change the amino acid sequence are favored. nih.gov This rapid evolution allows the host to generate novel peptides to combat a wide range of evolving pathogens. The differences between peptides like Odorranain-NR and Odorranain-O-RA are concentrated in this hypervariable domain. The acidic spacer region between the signal and mature peptide is also variable but is generally less so than the mature peptide region itself.
This modular evolution, with a conserved "delivery" module and a hypervariable "warhead" module, is a hallmark of host-defense gene families engaged in an evolutionary arms race with pathogens.
Convergent Evolution in Amphibian Peptide Precursors
For example, analysis of AMP precursor signal sequences suggests that there are at least three distinct motifs corresponding to major evolutionary lineages of frogs (Neobatrachia, to which Odorrana belongs, Bombinatoridae, and Pipidae). researchgate.net The signal sequences are highly conserved within each lineage but divergent between them, indicating that the AMP systems in these groups may have evolved independently to solve the same problem of microbial defense. researchgate.net This suggests that while the specific Odorranain peptides are unique to their genus, their general structure and function are part of a broader pattern of convergent evolution in amphibian chemical defenses.
Advanced Research Methodologies for Studying Odorranain U Ra Precursor
Integrated Proteogenomic Approaches for Discovery and Annotation
The discovery and annotation of novel peptide precursors like Odorranain-U-RA are heavily reliant on proteogenomics, an integrative field that combines proteomics (the large-scale study of proteins) with genomics and transcriptomics. This approach is essential for accurately identifying the full precursor sequence, which includes the signal peptide, an acidic propeptide region, and the final mature peptide.
The process begins with the creation of a cDNA library from the skin of the source organism, such as the Odorrana andersonii frog. By sequencing this library, researchers can identify transcripts that encode for potential antimicrobial peptide precursors. nih.gov These precursor sequences typically share conserved features, such as a highly conserved signal peptide region at the N-terminus. nih.govresearchgate.net
Simultaneously, the peptide-rich skin secretion is collected and analyzed using proteomic techniques. The mature peptides within this secretion are sequenced. By aligning the experimentally determined mature peptide sequences with the translated cDNA sequences, researchers can definitively identify the full precursor, confirm the exact cleavage sites where the mature peptide is excised, and annotate any post-translational modifications. This combined approach was instrumental in identifying numerous peptide precursors in frogs of the Odorrana genus, revealing an extensive diversity of AMPs from a single specimen. nih.gov This methodology ensures that the annotated precursor is not merely a prediction but is validated by the presence of its final product in the frog's skin secretion.
Mass Spectrometry-Based Techniques for Precursor and Mature Peptide Analysis
Mass spectrometry (MS) is the cornerstone technology for analyzing both the final mature peptide and its precursor. It provides precise information on molecular weight, amino acid sequence, and post-translational modifications. The typical workflow involves separating the complex mixture of peptides from the frog's skin secretion using high-performance liquid chromatography (HPLC) before introducing them into the mass spectrometer. tudelft.nl
Tandem mass spectrometry (MS/MS) is the primary method for sequencing the mature peptides. wikipedia.org In this technique, peptides are ionized and separated in the first mass analyzer (MS1). A specific peptide ion (precursor ion) is selected, fragmented (e.g., via collision-induced dissociation, CID), and the resulting fragment ions are analyzed in a second mass analyzer (MS2). nih.govyoutube.com The pattern of fragment ions allows for de novo sequencing—determining the amino acid sequence without prior database information. High-resolution mass spectrometers are crucial for distinguishing between amino acids with very similar masses, such as lysine (B10760008) (K) and glutamine (Q). nih.gov
While direct detection of the full-length precursor in skin secretions is rare due to its rapid processing, MS techniques are vital for confirming its structure. By comparing the mass of the mature peptide identified by MS with the theoretical mass of the precursor predicted from the cDNA sequence, researchers can infer the nature of the cleaved propeptide regions. Furthermore, specialized MS techniques can be designed to hunt for the precursor itself or its processing intermediates in tissue homogenates.
Table 1: Mass Spectrometry Techniques in Odorranain Precursor Analysis
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| HPLC-ESI-MS | Separation & Detection | Separates peptides from skin secretion and determines their molecular weights. | tudelft.nl |
| Tandem MS (MS/MS) | Sequencing | Provides amino acid sequence of the mature peptide through fragmentation analysis. | wikipedia.orgnih.gov |
| High-Resolution MS | Accurate Mass Measurement | Differentiates between isobaric amino acids (e.g., K/Q) and confirms elemental composition. | nih.govnih.gov |
| Electron-Transfer Dissociation (ETD) | Fragmentation | A 'gentler' fragmentation method that preserves post-translational modifications, aiding in their localization on the peptide backbone. | nih.govnih.govacs.org |
| Precursor Ion Scanning | Targeted Detection | Scans for all parent ions that produce a specific, known fragment ion upon dissociation, which could theoretically be used to selectively search for precursors containing a known sequence tag. | wikipedia.org |
Recombinant Expression Systems for Functional Studies of Precursor Processing
To study the biological processing of the Odorranain-U-RA precursor and produce sufficient quantities of the peptide for functional assays, researchers turn to recombinant expression systems. Direct chemical synthesis is often used for mature peptides, but to understand how the precursor is cleaved and modified, it must be produced in a biological system.
The methylotrophic yeast Pichia pastoris is a widely used and effective host for expressing amphibian AMPs. nih.gov The precursor's full coding sequence, identified through proteogenomics, is cloned into an expression vector and introduced into the yeast. A significant challenge is that the final antimicrobial peptide can be toxic to the host cell. To overcome this, AMPs are often expressed as fusion proteins. remedypublications.com A larger protein, such as glutathione (B108866) S-transferase (GST) or thioredoxin, is attached to the precursor, which can neutralize the toxicity and prevent proteolytic degradation within the host cell. remedypublications.comnih.gov
Once the fusion protein is produced and purified, specific proteases are used to cleave off the fusion partner, releasing the full-length Odorranain-U-RA precursor. This purified precursor can then be used in in vitro assays with enzymes isolated from frog skin to identify the specific proteases responsible for its cleavage into the mature, active peptide. This allows for a detailed investigation of the enzymatic processing pathway.
Table 2: Example of Recombinant Expression for AMP Functional Study
| Feature | Description | Purpose | Reference |
|---|---|---|---|
| Target Peptide | Defensin-like AMP (C-15867) | A model for recombinant production of a toxic peptide. | nih.gov |
| Expression Host | Escherichia coli | A common, fast-growing host for recombinant protein production. | nih.govnih.gov |
| Strategy | GST Fusion Protein | The peptide was fused to Glutathione S-transferase (GST) to mask its toxicity and facilitate purification. | nih.gov |
| Purification | Affinity Chromatography | The GST-tagged fusion protein was purified from the cell lysate. | nih.gov |
| Cleavage | Thrombin Proteolysis | The fusion protein was treated with thrombin to release the free, active antimicrobial peptide. | nih.gov |
| Outcome | Production of pure, active peptide for structural and functional characterization (e.g., antimicrobial assays). | This demonstrates a robust pipeline for producing precursors like Odorranain-U-RA to study their processing and function. | nih.gov |
Gene Editing Technologies (e.g., CRISPR/Cas9) for in vivo Precursor Research
While no studies have specifically reported the use of CRISPR/Cas9 for the Odorranain-U-RA precursor, this technology represents the frontier for understanding its true in vivo function. CRISPR/Cas9 allows for precise editing of an organism's genome, offering the ability to knock out the gene that codes for a specific peptide precursor. nih.gov
This technique could be applied to a suitable amphibian model, such as Xenopus laevis or, more challengingly, directly in Odorrana andersonii embryos. nih.govspringernature.com The process involves designing a guide RNA (gRNA) that specifically targets the gene sequence for the Odorranain-U-RA precursor. This gRNA is introduced into early-stage embryos along with the Cas9 nuclease. The Cas9 enzyme is directed by the gRNA to the target gene, where it creates a double-strand break. The cell's natural, error-prone repair mechanism often introduces small insertions or deletions that disrupt the gene, preventing the synthesis of the precursor. mdpi.com
By raising these gene-edited frogs, researchers could observe the resulting phenotype. For instance, they could analyze the skin secretions to confirm the absence of the mature Odorranain-U-RA peptide and assess whether the frog shows increased susceptibility to certain pathogens. This would provide definitive evidence of the precursor's role in the frog's innate immune system and its importance for survival. amphibians.orgnih.gov
Computational Biology and Molecular Modeling for Prediction of Processing and Structure-Function Relationships
Computational biology and molecular modeling are indispensable tools used throughout the discovery and analysis pipeline for antimicrobial peptides like Odorranain-U-RA. acs.org From the initial cDNA sequence encoding the precursor, bioinformatics tools can predict key features long before they are confirmed experimentally.
Servers and algorithms are used to identify the N-terminal signal peptide and predict the location of its cleavage site. Other programs specialize in predicting the propeptide convertase cleavage sites (often pairs of basic residues like Lys-Arg) that release the mature peptide from the precursor. researchgate.net
Once the mature peptide sequence is predicted, computational models are used to predict its secondary and tertiary structure, often revealing characteristic motifs like an amphipathic alpha-helix, which is crucial for the membrane-disrupting activity of many AMPs. nih.gov Structure-function relationships can be further explored by modeling the interaction of the peptide with bacterial membranes. nih.gov Furthermore, the rise of machine learning and artificial intelligence has led to the development of models trained on vast databases of known AMPs. These models can predict the likelihood that a novel sequence, such as Odorranain-U-RA, will have antimicrobial activity and even suggest modifications to enhance its potency or specificity. nih.govnih.govnih.gov
Table 3: Computational Tools and Their Application to Precursor Analysis
| Tool/Approach | Application | Predicted Information | Reference |
|---|---|---|---|
| SignalP | Signal Peptide Prediction | Identifies the N-terminal signal peptide in the precursor sequence and predicts its cleavage site. | researchgate.net |
| ProP | Propeptide Cleavage Prediction | Predicts the location of proprotein convertase cleavage sites to release the mature peptide. | researchgate.net |
| I-TASSER/AlphaFold | 3D Structure Modeling | Predicts the three-dimensional structure of the mature peptide from its amino acid sequence. | acs.orgnih.gov |
| Machine Learning (e.g., APD, CAMP) | Activity Prediction | Classifies a novel peptide sequence as a likely AMP based on models trained on thousands of known peptides. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Structure-Function Analysis | Simulates the interaction of the modeled peptide structure with a bacterial membrane to understand its mechanism of action. | acs.orgnih.gov |
Compound and Protein Table
| Name | Type |
| Odorranain-U-RA | Peptide Precursor |
| Odorranain-O-RA | Peptide |
| Odorranain-C7HSa | Peptide |
| Brevinin-1-OT2 | Peptide |
| Odorranain-G-OT | Peptide |
| Pleurain-E-OT | Peptide |
| Odorranain-A-OT | Peptide |
| Tiannanensin | Peptide |
| Glutathione S-transferase (GST) | Protein (Enzyme) |
| Thioredoxin | Protein (Enzyme) |
| Cas9 | Protein (Nuclease) |
| Lysine | Amino Acid |
| Arginine | Amino Acid |
| Glutamine | Amino Acid |
Future Research Directions and Translational Perspectives Non Clinical
Identification of Unexplored Regulatory Mechanisms in Precursor Biosynthesis
The biosynthesis of antimicrobial peptides in amphibians is a complex, multi-step process that begins with the transcription of the precursor gene. These genes typically encode a prepropeptide, which includes a signal peptide, an acidic spacer region, and one or more copies of the mature peptide sequence. While the general pathway is understood, the specific regulatory mechanisms governing the expression of the Odorranain-U-RA peptide precursor gene remain largely unexplored.
Future research should focus on identifying the precise molecular signals and transcription factors that initiate the expression of this precursor. Studies on other frog AMPs have shown that gene expression can be significantly upregulated in response to environmental stressors, such as microbial challenges or physical injury. Investigating whether similar stimuli affect the Odorranain-U-RA precursor could provide insights into its role in the frog's adaptive immune response. Advanced molecular techniques, such as transcriptome analysis of Odorrana species under different conditions, could reveal the signaling pathways involved. nih.gov
Furthermore, the post-translational processing of the precursor is a critical step that is not fully understood. The proteolytic cleavage of the precursor to release the active peptide is performed by specific enzymes. Identifying these proteases and understanding their regulation is essential for a complete picture of the biosynthesis of Odorranain-U-RA-derived peptides.
Elucidation of Novel Biological Roles of Derived Peptides and the Precursor Itself
The primary function attributed to peptides derived from Odorranain precursors is antimicrobial activity. For instance, Odorranain-NR, isolated from Odorrana grahami, has demonstrated activity against various microorganisms. nih.govresearchgate.net However, the full spectrum of biological roles for peptides derived from the Odorranain-U-RA precursor is likely broader.
Future investigations should aim to characterize the diverse biological activities of these peptides. Beyond their antimicrobial effects, amphibian peptides have been shown to possess antioxidant, immunomodulatory, and wound-healing properties. nih.gov Screening Odorranain-U-RA-derived peptides for these and other activities could uncover novel therapeutic potentials.
An intriguing and often overlooked area of research is the potential biological function of the precursor molecule itself, or the acidic spacer peptide that is cleaved off during processing. These components are often assumed to be inactive byproducts, but some studies suggest they may have their own regulatory or protective roles within the cell before the mature peptide is secreted.
Applications in Basic Scientific Models for Peptide Processing
The conserved structure of antimicrobial peptide precursors in amphibians, including the Odorranain family, makes them excellent models for studying the fundamental cellular processes of peptide synthesis and processing. The clear demarcation of the signal peptide, acidic spacer, and mature peptide regions allows for precise investigation of the machinery involved in each step. uol.de
The this compound can serve as a valuable tool in laboratory settings to elucidate the mechanisms of propeptide cleavage. By expressing the precursor gene in heterologous systems, researchers can study the activity of processing enzymes and the specific recognition sites they target. This can contribute to a broader understanding of post-translational modifications that are fundamental to the function of many proteins and peptides across the animal kingdom.
Exploration of Biomimetic Design Principles Based on Precursor-Derived Peptides (Research Focus)
The peptides derived from amphibian precursors are the product of millions of years of evolution, resulting in highly effective and often specific biological activities. These natural peptides serve as excellent templates for the design of novel biomimetic molecules for therapeutic and biotechnological applications.
Structure-activity relationship studies on peptides from the Odorranain family can reveal the key amino acid residues and structural motifs responsible for their antimicrobial potency. qub.ac.uk This knowledge can then be used to design synthetic analogs with enhanced activity, greater stability, and reduced toxicity to mammalian cells. For example, modifications to the charge, hydrophobicity, and amphipathic nature of these peptides can be systematically explored to optimize their therapeutic index. The development of such synthetic peptides offers a promising avenue to combat the rise of antibiotic-resistant bacteria. researchgate.net
Contribution to Understanding Amphibian Innate Immunity and Chemical Ecology
The study of the this compound and its derived peptides is integral to understanding the innate immune system of amphibians. These peptides form a crucial first line of defense against a wide range of pathogens in the environment, including bacteria, fungi, and viruses. nih.gov The diversity of antimicrobial peptides within a single frog species, as seen in the Odorrana genus, suggests a sophisticated and adaptable defense system that has co-evolved with the microbial community in its habitat. researchgate.net
From a chemical ecology perspective, these peptides are key components of the frog's chemical arsenal (B13267) for survival. The skin secretions containing these peptides not only protect against infection but may also play a role in deterring predators. Understanding the specific ecological pressures that have shaped the evolution of the Odorranain-U-RA precursor and its peptide products can provide a more holistic view of the frog's interaction with its environment. This includes how factors like habitat, diet, and pathogen prevalence influence the expression and diversity of these important defense molecules. nih.gov
Q & A
Q. What experimental methods are recommended for determining the tertiary structure of Odorranain-U-RA peptide precursor?
Methodological Answer: Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, or X-ray crystallography. For NMR, ensure sample purity (>95%) and use deuterated solvents to minimize noise. CD spectroscopy is ideal for assessing secondary structure (e.g., α-helix, β-sheet) in aqueous solutions. X-ray crystallography requires high-quality crystals, often achieved via vapor diffusion. Adhere to NIH guidelines for reporting experimental parameters, including buffer conditions, temperature, and replication steps .
Q. How can researchers assess the antimicrobial activity of Odorranain-U-RA in vitro?
Methodological Answer: Use standardized minimum inhibitory concentration (MIC) assays with bacterial strains (e.g., E. coli, S. aureus). Prepare peptide dilutions in Mueller-Hinton broth and incubate at 37°C for 18–24 hours. Include positive controls (e.g., polymyxin B) and validate results with three independent replicates. Report growth inhibition thresholds using OD600 measurements and align with CLSI guidelines .
Q. What gene expression analysis techniques are suitable for studying Odorranain-U-RA precursor biosynthesis?
Methodological Answer: Quantify mRNA levels via reverse transcription quantitative PCR (RT-qPCR) with primers targeting conserved regions of the precursor gene. Normalize data using housekeeping genes (e.g., GAPDH, β-actin). For transcriptome-wide insights, perform RNA sequencing (RNA-seq) and apply differential expression analysis tools (e.g., DESeq2). Ensure RNA integrity numbers (RIN) >8.0 for reliable results .
Q. How should solubility and stability of Odorranain-U-RA be evaluated in physiological buffers?
Methodological Answer: Conduct dynamic light scattering (DLS) to monitor aggregation over time in PBS (pH 7.4) or simulated gastric fluid. Use high-performance liquid chromatography (HPLC) to assess degradation kinetics at 37°C. Report half-life (t½) and solubility thresholds (mg/mL) with standard deviations from triplicate experiments .
Advanced Research Questions
Q. How can contradictory bioactivity data for Odorranain-U-RA across studies be resolved?
Methodological Answer: Perform a systematic review with meta-analysis to identify confounding variables (e.g., peptide purity, assay protocols). Use PRISMA guidelines to screen literature and apply random-effects models to quantify heterogeneity. Experimental replication under standardized conditions (e.g., uniform cell lines, peptide batches) is critical to resolve discrepancies .
Q. What computational strategies are effective for modeling Odorranain-U-RA’s interaction with microbial membranes?
Methodological Answer: Employ molecular dynamics (MD) simulations using GROMACS or CHARMM. Parameterize the peptide with force fields (e.g., AMBER99SB-ILDN) and simulate lipid bilayers (e.g., POPC/POPG). Analyze binding free energy via MM-PBSA. Validate predictions with surface plasmon resonance (SPR) or fluorescence anisotropy .
Q. How to design in vivo studies to evaluate Odorranain-U-RA’s efficacy against resistant pathogens?
Methodological Answer: Use murine infection models with immunosuppressed or neutropenic subjects. Administer peptide intravenously (1–5 mg/kg) and compare survival rates against vehicle controls. Include histopathology to assess toxicity. Ensure sample sizes (n ≥ 10/group) are justified via power analysis (α=0.05, β=0.2) .
Q. What statistical approaches are robust for analyzing small-sample preclinical data?
Methodological Answer: For non-normal distributions, use non-parametric tests (e.g., Mann-Whitney U). Apply Bayesian hierarchical models to account for inter-experiment variability. Report 95% credible intervals and Bayes factors for hypothesis testing. Pre-register analysis plans to reduce bias .
Q. How to investigate post-translational modifications (PTMs) in Odorranain-U-RA?
Methodological Answer: Utilize tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID). Enrich PTMs (e.g., phosphorylation, glycosylation) via TiO2 affinity chromatography or lectin-based pull-downs. Validate sites using synthetic peptides with site-directed mutagenesis .
Q. What frameworks guide the integration of multi-omics data for Odorranain-U-RA research?
Methodological Answer: Apply systems biology tools (e.g., weighted gene co-expression networks) to link transcriptomic, proteomic, and metabolomic datasets. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Leverage platforms like Cytoscape for pathway enrichment analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
